β-蒎烯-d6

描述

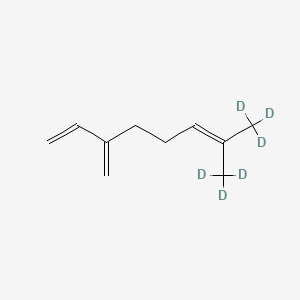

Beta-Myrcene-d6, also known as 7-Methyl-3-methylene-1,6-octadiene, is an olefinic hydrocarbon monoterpene natural organic compound . It is widely found in essential oils and is produced mainly semi-synthetically from Myrcia . It is used as a key intermediate in the manufacturing of perfume chemicals .

Synthesis Analysis

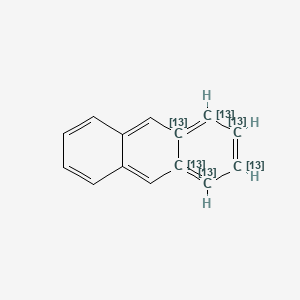

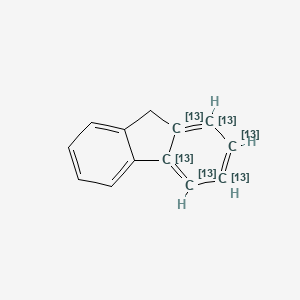

Myrcene is often produced commercially by the pyrolysis (400 °C) of β-pinene, which is obtained from turpentine . A theoretical equilibrium model of the main synthesis reactions predicts that 93.5% yields of myrcene from β-pinene would be possible .Molecular Structure Analysis

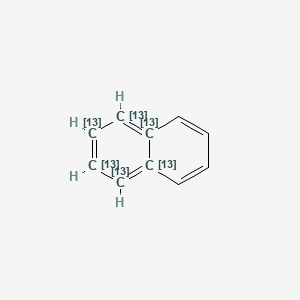

The molecular formula of beta-Myrcene-d6 is C10H16 . The average mass is 136.234 Da and the monoisotopic mass is 136.125198 Da .Chemical Reactions Analysis

Myrcene has been used in the synthesis of polyHIPEs through high internal phase emulsions . It has also been used in the telomerisation of the renewable β-myrcene in a water/ethanol multiphase system .Physical and Chemical Properties Analysis

Beta-Myrcene-d6 is a colorless oil . It has a molar mass of 136.238 g·mol−1 and a density of 0.794 g/cm3 .科学研究应用

遗传毒性和细胞毒性研究

β-蒎烯是一种广泛用于化妆品、洗涤剂、肥皂和香料添加剂中的成分,已对其遗传毒性和细胞毒性潜力进行了研究。一项使用白细胞和肝脏代谢细胞 (HepG2/C3A) 的研究发现,β-蒎烯表现出遗传毒性作用,尤其是在 HepG2/C3A 细胞中浓度较高时。这表明在使用 β-蒎烯时应谨慎,因为它具有潜在的致癌和致畸作用 Orlando 等人,2019 年。

由 β-蒈合成

β-蒎烯可以通过热解由 β-蒈合成。此过程在生产萜醇和化学香精以及维生素 A 和 E 中有应用。一项研究为合成反应开发了一个理论平衡模型,为优化产物收率提供了见解 Kolicheski 等人,2007 年。

健康益处

研究表明 β-蒎烯具有潜在的健康益处,包括抗焦虑、抗氧化、抗衰老、抗炎和镇痛特性。然而,缺乏对人类的研究,这表明未来有可能配制功能性食品、饮料和大麻提取物,它们富含 β-蒎烯,但 THC 含量低 Surendran 等人,2021 年。

抗溃疡作用

已研究了 β-蒎烯在各种实验模型中的抗溃疡作用。结果表明具有显着的抗溃疡活性,胃和十二指肠病变减少,粘液产生增加,表明 β-蒎烯是胃和十二指肠溃疡的潜在抑制剂 Bonamin 等人,2014 年。

毒理学和致癌研究

对 β-蒎烯的毒理学和致癌性的研究表明,基于肾小管肿瘤发生率的增加,在雄性大鼠中存在明确的致癌活性。然而,在雌性大鼠和小鼠中存在模棱两可的发现。这突出了了解与 β-蒎烯接触相关的潜在健康风险的重要性 国家毒理学计划,2010 年。

作用机制

Target of Action

Beta-Myrcene, also known as 7-methyl-3-methylene-1,6-octadiene, is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively . It is a natural phytochemical compound present in various plant species and possesses potent anti-inflammatory activity . The primary targets of beta-Myrcene are believed to be the CB-2 receptors in the body .

Mode of Action

Beta-Myrcene interacts with its targets by stimulating the release of endogenous opioids, thereby decreasing the detection of pain in the body . It also acts upon the CB-2 receptors in the body in much the same way as CBD, exhibiting anti-inflammatory, analgesic properties, and promoting cell apoptosis .

Biochemical Pathways

Beta-Myrcene affects several biochemical pathways. It has been found to contribute to the production and maintenance of the mucus layer of the gut, which when compromised, can lead to indigestion, acid reflux, infections, ulcers, and leaky gut syndrome . It also plays a role in the biotransformation of β-myrcene into value-added compounds, with enhanced organoleptic/therapeutic properties .

Pharmacokinetics

It is known that beta-myrcene is a component of volatile oil, suggesting that it may be rapidly absorbed and distributed throughout the body .

Result of Action

The action of beta-Myrcene results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, pain relief, antibiotic properties, sedative effects, and antimutagenic properties . It also promotes cell apoptosis, which could be beneficial in the fight against cancer .

Action Environment

The action of beta-Myrcene can be influenced by environmental factors. For instance, it has been found in over 200 plants and was detected in the emissions of two representative plywood veneer dryers in the U.S . It is also present at a low relative abundance in the environment . Adherence to ever-changing regulations is necessary for the use of beta-Myrcene-d6 reference standards for environmental testing .

安全和危害

未来方向

生化分析

Biochemical Properties

Beta-Myrcene-d6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the biotransformation of beta-myrcene into value-added compounds with enhanced organoleptic and therapeutic properties . This process is performed by resorting to the specialized enzymatic machinery of beta-myrcene-biotransforming bacteria .

Cellular Effects

Beta-Myrcene-d6 has potential biological activity, especially in HeLa cells . In this cell line, it leads to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage . It is also recognized as a sedative and muscle relaxant with anti-inflammatory and analgesic properties .

Molecular Mechanism

The molecular mechanism of Beta-Myrcene-d6 involves its interaction with biomolecules and its influence on gene expression. It has been shown to act upon the CB-2 receptors in the body in much the same way as CBD . As such, it is an anti-inflammatory, analgesic, and also helpful in the fight against cancer by promoting cell apoptosis .

Temporal Effects in Laboratory Settings

It is known that the compound is safe and non-toxic , suggesting stability and minimal degradation over time.

Dosage Effects in Animal Models

Studies have shown that Beta-Myrcene-d6 has both pain-relieving and sedative effects in animal models

Metabolic Pathways

Beta-Myrcene-d6 is involved in various metabolic pathways. For instance, it was metabolized with D. gossypina ATCC 10936 to the diol and a side product . It was also metabolized with G. applanatum, P. flabellatus, and P. sajor-caju to myrcenol .

属性

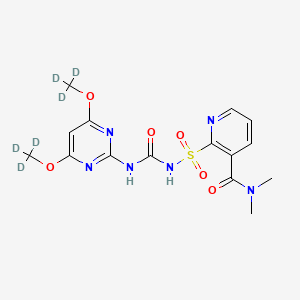

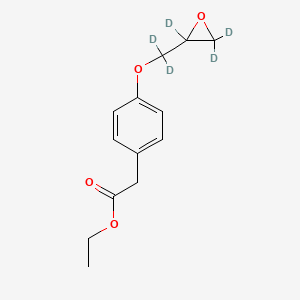

IUPAC Name |

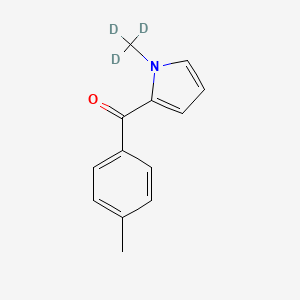

8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHWPYUMFXYFJY-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676050 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75351-99-4 | |

| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。